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Introduction
2-Nonanone, also known as methyl heptyl ketone, is a naturally occurring aliphatic ketone that

plays a significant role in the characteristic aroma and flavor of a wide variety of foods and

fragrances. With its distinct fruity, floral, green, and cheesy notes, 2-Nonanone is a versatile

compound of interest for researchers in food science, flavor chemistry, and fragrance

development. It is found in numerous natural sources, including dairy products like blue cheese

and butter, fruits such as strawberries and bananas, and essential oils like oil of rue.[1][2] This

document provides detailed application notes and experimental protocols for the analysis and

sensory evaluation of 2-Nonanone in food and fragrance research.

Application Notes
Sensory Profile and Applications
2-Nonanone possesses a complex and multifaceted aroma profile, which varies depending on

its concentration and the food matrix in which it is present. Its sensory characteristics are a key

reason for its widespread use in the flavor and fragrance industry.

Food Flavors: In the food industry, 2-Nonanone is utilized to impart or enhance specific

flavor notes.[2] Its "cheesy" and "buttery" characteristics make it a crucial component in the

flavor profiles of many cheeses, particularly blue cheese.[1] It also contributes to the fruity
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and green notes of various fruits and vegetables.[1] At lower concentrations, it can add a

creamy and waxy character to dairy products.[3] Its ability to contribute to both desirable and

off-flavors, such as oxidative notes in UHT milk, makes it an important target for analysis in

food quality control.[4]

Fragrances: In the fragrance industry, 2-Nonanone is valued for its fresh, sweet, and green

notes. It is often used in the formulation of fruity and floral scents.[1][5]

Quantitative Data
The concentration of 2-Nonanone in food products can vary significantly depending on the

food type, processing, and storage conditions. The following tables summarize some reported

quantitative data for 2-Nonanone.

Table 1: Concentration of 2-Nonanone in Various Food Products

Food Product Concentration Reference

Trentingrana Cheese Mean: 27.49 µg/kg [6]

UHT Milk (Full-Fat, 37°C

storage)

Maximum content reached

over 30 days
[4]

Blue Cheese Present (qualitative) [7]

Butter Present (qualitative) [1]

Strawberry Present (qualitative) [1]

Table 2: Sensory Thresholds of 2-Nonanone

Threshold Type Value Reference

Odor Detection Threshold 5 to 200 ppb [2]

Odor Detection Threshold 0.26 to 33 ppb [8]

Taste Threshold Not specified
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Experimental Protocols
Protocol 1: Quantitative Analysis of 2-Nonanone in
Cheese using HS-SPME-GC-MS
This protocol describes the extraction and quantification of 2-Nonanone from a cheese matrix

using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-

mass spectrometry (GC-MS).

1. Materials and Reagents:

Cheese sample

2-Nonanone analytical standard

Internal Standard (IS) (e.g., 4-methyl-2-pentanone)

Sodium chloride (NaCl)

Deionized water

HS-SPME vials (20 mL) with PTFE/silicone septa

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

Gas chromatograph coupled with a mass spectrometer (GC-MS)

2. Sample Preparation:

Grate a representative portion of the cheese sample.

Weigh 2.0 g of the grated cheese into a 20 mL HS-SPME vial.

Add 1.0 g of NaCl to the vial to increase the ionic strength of the matrix and promote the

release of volatile compounds.

Spike the sample with a known concentration of the internal standard solution.

Seal the vial tightly with the screw cap.
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3. HS-SPME Procedure:

Place the vial in a heating block or water bath equipped with a magnetic stirrer.

Equilibrate the sample at 60°C for 15 minutes with constant agitation.

Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

After extraction, retract the fiber into the needle and immediately introduce it into the GC

injection port.

4. GC-MS Analysis:

Injector: Splitless mode, 250°C.

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp to 150°C at 5°C/min.

Ramp to 240°C at 10°C/min, hold for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 40-350.

Ion Source Temperature: 230°C.

Transfer Line Temperature: 250°C.

5. Quantification:

Identify 2-Nonanone and the internal standard based on their retention times and mass

spectra.
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Create a calibration curve using standard solutions of 2-Nonanone with a fixed

concentration of the internal standard.

Calculate the concentration of 2-Nonanone in the cheese sample by comparing the peak

area ratio of 2-Nonanone to the internal standard with the calibration curve.

Protocol 2: Sensory Evaluation of 2-Nonanone in a Dairy
Matrix
This protocol outlines a descriptive sensory analysis to characterize the flavor profile of 2-
Nonanone in a neutral dairy base (e.g., skim milk or a model cheese system).

1. Panelist Selection and Training:

Select 8-12 individuals with demonstrated sensory acuity and availability.

Train the panelists to identify and scale the intensity of key aroma and flavor attributes

associated with 2-Nonanone (e.g., cheesy, blue cheese, fruity, green, waxy, mushroom).

Use reference standards for each attribute to anchor the panelists' evaluations.

2. Sample Preparation:

Prepare a series of samples by spiking a neutral dairy base with different concentrations of

2-Nonanone (e.g., 0, 5, 10, 20 ppb).

Present the samples in identical, coded containers at a standardized temperature (e.g., 10°C

for milk, room temperature for model cheese).

Provide unsalted crackers and water for palate cleansing between samples.

3. Evaluation Procedure:

Conduct the evaluation in a sensory booth with controlled lighting and ventilation to minimize

distractions.

Instruct panelists to first evaluate the aroma of the sample by sniffing the headspace.
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Then, have them taste the sample and evaluate the flavor and mouthfeel characteristics.

Panelists should rate the intensity of each attribute on a structured scale (e.g., a 15-cm line

scale anchored with "low" and "high").

4. Data Analysis:

Collect the intensity ratings for each attribute from all panelists.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine if there are significant differences in the perceived intensities of the attributes

across the different concentrations of 2-Nonanone.

Use post-hoc tests (e.g., Tukey's HSD) to identify which concentrations are significantly

different from each other.

Visualize the results using spider web plots or bar charts to represent the sensory profile of

each sample.
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Caption: Workflow for the quantitative analysis of 2-Nonanone in cheese.
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Caption: Logical flow of the sensory evaluation of 2-Nonanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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